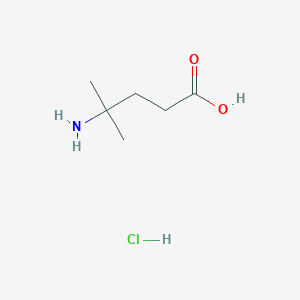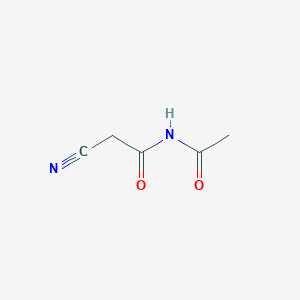
N'-(6-chloro-2-pyridinyl)propanohydrazide
Overview
Description
N’-(6-chloro-2-pyridinyl)propanohydrazide is a chemical compound with the CAS Number: 66999-52-8 . It has a linear formula of C8H10ClN3O .
Molecular Structure Analysis
The molecular structure of N’-(6-chloro-2-pyridinyl)propanohydrazide is represented by the formula C8H10ClN3O . The molecular weight of this compound is 199.64 g/mol.Scientific Research Applications
Nonlinear Optical (NLO) Materials
N’-(6-chloropyridin-2-yl)propanehydrazide: has been investigated as a potential organic nonlinear optical (NLO) material. NLO materials play a crucial role in photonics and optoelectronics. Researchers synthesized this compound using the reflux method and grew single crystals through slow evaporation. The crystal structure was elucidated using single crystal X-ray diffraction. Density functional theory (DFT) calculations predicted its molecular geometry, electronic structure, vibrational spectra, and natural bonding orbitals. The material exhibited significant two-photon absorption, nonlinear refraction, and optical limiting properties .
Optoelectronic Applications
Due to its unique properties, N’-(6-chloropyridin-2-yl)propanehydrazide holds promise for optoelectronic devices. Its optical transparency at a cut-off wavelength of 355 nm makes it suitable for various applications, including frequency generators and optical limiters .
Dielectric Properties
The dielectric constant (ε), dielectric loss (tan δ), and AC conductivity of this compound were studied as functions of frequency and temperature. Understanding these properties is essential for applications in capacitors, insulators, and electronic devices .
Second Harmonic Generation (SHG) Efficiency
The SHG efficiency of N’-(6-chloropyridin-2-yl)propanehydrazide was determined using the Kurtz and Perry powder technique. Remarkably, it was 0.5 times greater than that of the well-known KDP crystal. SHG materials find use in frequency doubling and laser systems .
Third-Order Nonlinear Optical Properties
In solution, the compound exhibited significant third-order nonlinear optical properties. These include a high two-photon absorption coefficient (β) and nonlinear refraction (n2). Additionally, it showed optical limiting behavior under continuous wave (CW) laser irradiation. Such properties are valuable for optical switching and limiting devices .
Potential Frequency Generator
Considering its NLO properties, N’-(6-chloropyridin-2-yl)propanehydrazide could serve as a potential material for frequency generators. Its ability to efficiently convert input frequencies into higher harmonics makes it relevant in laser-based applications .
properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-2-8(13)12-11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNEPUYJVEQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314919 | |
| Record name | N'-(6-chloro-2-pyridinyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66999-52-8 | |
| Record name | Propanoic acid, 2-(6-chloro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289810 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(6-chloro-2-pyridinyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)